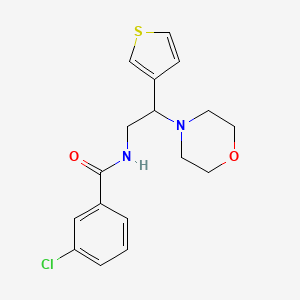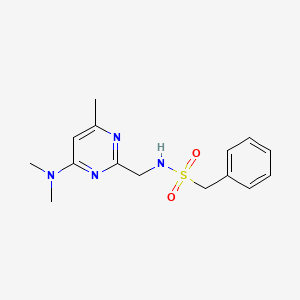![molecular formula C11H19NO2 B2886960 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol CAS No. 36827-81-3](/img/structure/B2886960.png)
2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.278. It is known for its unique structure, which includes a piperidine ring and an alkyne group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol typically involves the reaction of 4-piperidinobut-2-yne with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol can be compared with other similar compounds, such as:
2-[(4-Piperidinobut-2-ynyl)oxy]ethanol: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
4-Piperidinobut-2-yne: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Ethylene oxide: Another precursor, which is a simple epoxide used in various chemical reactions.
Properties
IUPAC Name |
2-(4-piperidin-1-ylbut-2-ynoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-9-11-14-10-5-4-8-12-6-2-1-3-7-12/h13H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWJGBLTRWIARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2886885.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)


![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)
![tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate](/img/structure/B2886894.png)
![3-benzyl-9-cyclohexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2886895.png)

![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2886898.png)
